molecular formula C12H11Cl2NS B14445291 4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride CAS No. 77148-90-4

4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride

Cat. No.: B14445291
CAS No.: 77148-90-4
M. Wt: 272.2 g/mol
InChI Key: CDTILCCETNJOOS-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride is an organic compound that features a pyridine ring substituted with a 3-chlorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methylsulfanyl]pyridine typically involves the reaction of 4-pyridylmethylthiol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is often isolated as the hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the pyridine ring.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, modified pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromophenyl)methylsulfanyl]pyridine
  • 4-[(3-Fluorophenyl)methylsulfanyl]pyridine
  • 4-[(3-Methylphenyl)methylsulfanyl]pyridine

Uniqueness

4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

77148-90-4

Molecular Formula

C12H11Cl2NS

Molecular Weight

272.2 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]pyridine;hydrochloride

InChI

InChI=1S/C12H10ClNS.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-8H,9H2;1H

InChI Key

CDTILCCETNJOOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=CC=NC=C2.Cl

Origin of Product

United States

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